molecular formula C20H24N2O6S B3525650 ethyl 4-[({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate

ethyl 4-[({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate

Cat. No.: B3525650
M. Wt: 420.5 g/mol
InChI Key: XBJDDEITPODPEZ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-aminophenyl)sulfonyl]amino}benzoate is a compound with the molecular formula C15H16N2O4S . It has an average mass of 320.363 Da and a monoisotopic mass of 320.083069 Da .


Synthesis Analysis

Sulfonamide synthesis often involves S-N coupling . This process can involve the use of sulfonic acids or its sodium salts under microwave irradiation . The combination of H2O2 and SOCl2 can also be used for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides .


Chemical Reactions Analysis

Electrophilic aromatic substitution is a common reaction involving aromatic rings . This reaction involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Properties

IUPAC Name

ethyl 4-[[2-[4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-4-27-20(24)15-5-7-16(8-6-15)21-19(23)13-28-17-9-11-18(12-10-17)29(25,26)22-14(2)3/h5-12,14,22H,4,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJDDEITPODPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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